molecular formula C25H33Cl2N5O2 B1678011 Nefazodone hydrochloride CAS No. 82752-99-6

Nefazodone hydrochloride

Cat. No. B1678011
CAS RN: 82752-99-6
M. Wt: 506.5 g/mol
InChI Key: DYCKFEBIOUQECE-UHFFFAOYSA-N
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Description

Nefazodone hydrochloride is a phenylpiperazine antidepressant . It is used to treat major depression and is not chemically similar to other groups of antidepressants . It is sold under the brand names Serzone, Dutonin, and Nefadar .


Synthesis Analysis

The preparation of the HCl salt of nefazodone involves acidifying a solution of the free base in ethanol with ethanolic hydrogen chloride, followed by crystallization .


Molecular Structure Analysis

Nefazodone has the molecular formula C25H32ClN5O2 . Its structure is related to trazodone .


Chemical Reactions Analysis

Nefazodone enhances serotonin (5-hydroxytryptamine; 5-HT) synaptic transmission by acting as an antagonist at 5-HT2A receptors and by inhibiting the reuptake of 5-HT . It also weakly inhibits the reuptake of norepinephrine .


Physical And Chemical Properties Analysis

Nefazodone hydrochloride has a molecular weight of 506.47 .

Scientific Research Applications

Mechanism of Action and Clinical Efficacy

Nefazodone hydrochloride acts by potently and selectively blocking postsynaptic serotonin (5-HT) 5-HT2A receptors and moderately inhibiting serotonin and noradrenaline reuptake. Clinical trials have shown that nefazodone produces significant improvements compared to placebo and has similar efficacy to imipramine and selective serotonin reuptake inhibitors (SSRIs) like fluoxetine, paroxetine, and sertraline. Optimal therapeutic dosages range between 300 and 600 mg/day, with evidence suggesting efficacy in preventing relapse of depression over periods up to a year. Furthermore, nefazodone has demonstrated beneficial effects on anxiety- and agitation-related symptoms in patients with major depression. Its tolerability profile indicates lower incidence of certain adverse effects compared to imipramine and SSRIs, with more favorable outcomes concerning dizziness, dry mouth, constipation, visual disturbances, and confusion, while not being associated with abnormal weight gain, seizures, priapism, or significant sleep disruption (Davis, Whittington, & Bryson, 1997).

Pharmacokinetics

Nefazodone is rapidly and completely absorbed after oral administration, reaching peak plasma concentration within 2 hours. It undergoes significant first-pass metabolism, resulting in an oral bioavailability of approximately 20%. The drug has nonlinear pharmacokinetics, with plasma concentrations increasing more than expected with dose escalations. Steady-state plasma concentrations are achieved within 4 days of administration. Nefazodone's pharmacokinetics are not markedly altered in patients with renal or mild-to-moderate hepatic impairment but are increased in severe hepatic impairment and in the elderly. It is a weak inhibitor of cytochrome P450 2D6 and does not inhibit CYP1A2, but it is metabolised by and inhibits CYP3A4, which may increase concentrations of drugs metabolized by this isoenzyme (Greene & Barbhaiya, 1997).

Clinical Trials and Efficacy

Numerous clinical trials have evaluated nefazodone's efficacy in major depression, demonstrating its effectiveness and generally favorable tolerability profile compared to other antidepressants. These studies highlight nefazodone as a valuable treatment option for patients with major depression, offering benefits in terms of efficacy and a lower incidence of specific adverse events, particularly those related to sexual function and gastrointestinal issues (Rickels et al., 1995).

Safety And Hazards

Nefazodone may cause severe, life-threatening, sometimes fatal hepatic failure . It should be avoided in patients with active liver disease or elevated serum transaminase concentrations . Nefazodone may also increase the risk of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults .

properties

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN5O2.ClH/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22;/h3-6,8-11,20H,2,7,12-19H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCKFEBIOUQECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83366-66-9 (Parent)
Record name Nefazodone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082752996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8046088
Record name Nefazodone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nefazodone hydrochloride

CAS RN

82752-99-6
Record name Nefazodone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82752-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nefazodone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082752996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nefazodone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name NEFAZODONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27X63J94GR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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